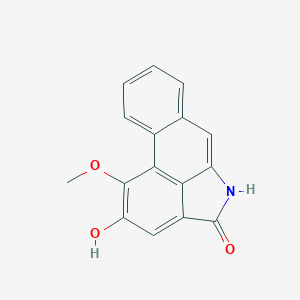
马兜铃内酰胺AII
描述
14-hydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,8,12,14-heptaen-11-one is a naturally occurring alkaloid found in the Aristolochiaceae family, particularly in the genus Aristolochia . It is a derivative of aristolochic acids, which are known for their complex structures and biological activities . 14-hydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,8,12,14-heptaen-11-one has a molecular formula of C16H11NO3 and is characterized by a phenanthrene skeleton with a lactam group .
科学研究应用
14-hydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,8,12,14-heptaen-11-one has several scientific research applications:
作用机制
Target of Action
Aristolactam AII is a bioactive compound that has been found to exhibit cytotoxic activity . It also shows platelet aggregation inhibitory activity , suggesting that it may interact with platelet activation pathways.
Mode of Action
It has been observed to inhibit cell viability and induce cell cycle arrest in a concentration-dependent manner . This suggests that Aristolactam AII may interact with cell cycle regulatory proteins, leading to changes in cell proliferation and survival.
Biochemical Pathways
Aristolactam AII appears to affect cell cycle regulation. It has been shown to induce cell cycle arrest at the S or G2/M phase in A549 lung cancer cells . This effect was associated with an increase in the expression of cell cycle inhibitors p21, p27, p53, and a reduction in the expression of cyclin-E, -A, cyclin-dependent kinase 2 (CDK2), and cdc-2 (CDK1) protein . These findings suggest that Aristolactam AII may interfere with the biochemical pathways that regulate cell cycle progression.
Pharmacokinetics
A method for rapid characterization of aristolactam aii in serum using ion mobility spectrometry coupled with mass spectrometry (ims-ms) has been developed . This method could potentially be used to study the absorption, distribution, metabolism, and excretion (ADME) properties of Aristolactam AII, which would provide valuable information about its bioavailability and pharmacokinetics.
Result of Action
Aristolactam AII has been shown to have significant effects on cell viability and cell cycle progression. In A549 lung cancer cells, Aristolactam AII significantly inhibited cell viability and induced cell cycle arrest . Additionally, it induced late apoptosis in these cells by up-regulating caspase-3, -8, Bax and decreasing Bcl-2 protein expression . These results suggest that Aristolactam AII may have potential anti-tumor effects.
Action Environment
The action of Aristolactam AII may be influenced by various environmental factors. For instance, the solvent used for dissolution can affect the solubility and therefore the bioavailability of Aristolactam AII . Furthermore, the presence of other compounds in the environment may also influence the action of Aristolactam AII. For example, it has been suggested that the cytotoxic effects of Aristolactam AII may be enhanced in the presence of other bioactive compounds . .
生化分析
Biochemical Properties
Aristolactam AII plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules
Cellular Effects
In cellular processes, Aristolactam AII has been observed to have an impact on liver cells. Notably, it has been found to provoke a significant decrease in the hepatic functionality marker albumin . This indicates that Aristolactam AII may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited .
Metabolic Pathways
Aristolactam AII is involved in certain metabolic pathways . It interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels
准备方法
Synthetic Routes and Reaction Conditions
14-hydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,8,12,14-heptaen-11-one can be synthesized through various methods, including the extraction from natural sources and chemical synthesis. One common method involves the extraction from plants like Houttuynia cordata using ultra-high performance liquid chromatography coupled with quadrupole/time-of-flight mass spectrometry (UHPLC-Q/TOF-MS) . The samples are ultrasonically extracted with methanol, purified with HC-C18, and then separated on a C18 column at 35°C .
Industrial Production Methods
Industrial production methods for aristolactam AII are not well-documented, likely due to its limited commercial use and the complexity of its extraction and synthesis. Most production methods are still in the research and development phase, focusing on optimizing yield and purity.
化学反应分析
Types of Reactions
14-hydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,8,12,14-heptaen-11-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl and methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various aristolactam derivatives, which can have different biological activities and properties .
相似化合物的比较
14-hydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,8,12,14-heptaen-11-one is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:
Aristolactam I: Another derivative of aristolochic acids with similar but distinct biological activities.
Aristolactam BII: Known for its anti-tumor properties, similar to aristolactam AII.
Aristolochic Acid I and II: These compounds are structurally related but have different biological effects and toxicity profiles.
14-hydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,8,12,14-heptaen-11-one stands out due to its specific interactions with molecular targets and its potential therapeutic applications in cancer treatment .
属性
IUPAC Name |
14-hydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,8,12,14-heptaen-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c1-20-15-12(18)7-10-13-11(17-16(10)19)6-8-4-2-3-5-9(8)14(13)15/h2-7,18H,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKAIRFOYPDZNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C3=C1C4=CC=CC=C4C=C3NC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50202234 | |
| Record name | Dibenz(cd,f)indol-4(5H)-one, 2-hydroxy-1-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50202234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53948-07-5 | |
| Record name | Dibenz(cd,f)indol-4(5H)-one, 2-hydroxy-1-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053948075 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenz(cd,f)indol-4(5H)-one, 2-hydroxy-1-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50202234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


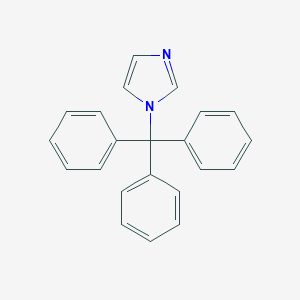
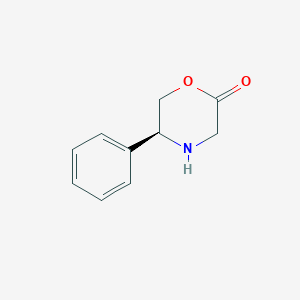
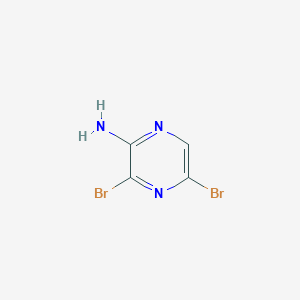
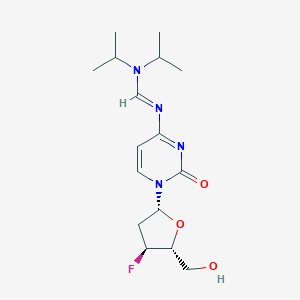
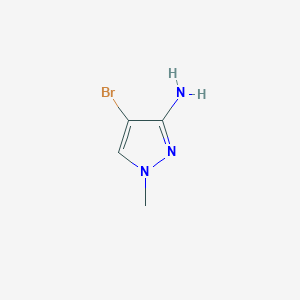
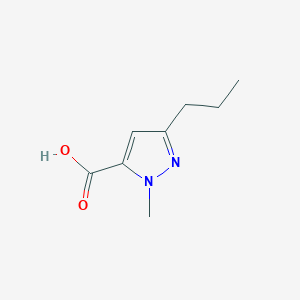
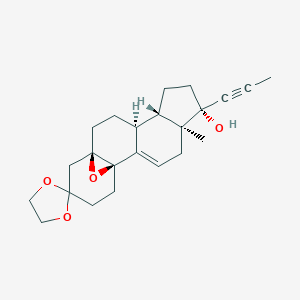
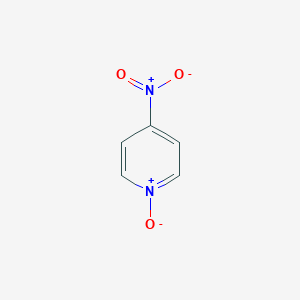
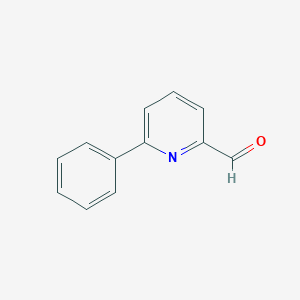
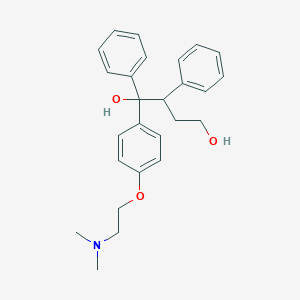
![4-[3-(Trifluoromethyl)phenyl]semicarbazide hydrochloride](/img/structure/B131963.png)
![(1R,5R,6R)-5-(1-Ethylpropoxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester](/img/structure/B131964.png)
![7-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B131966.png)
![sodium;10-carboxy-2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-8-carboxylate;hydrate](/img/structure/B131968.png)
